4-methoxy-N,6-dimethylpyrimidin-2-amine
Description
4-Methoxy-N,6-dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy group at position 4, a dimethylamine substituent at position 2, and a methyl group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to modulate biological targets such as enzymes and receptors .
Properties
CAS No. |
66131-76-8 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methoxy-N,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(11-3)10-7(8-2)9-5/h4H,1-3H3,(H,8,9,10) |
InChI Key |
PQWLHFVBTYTFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)OC |
Origin of Product |
United States |
Scientific Research Applications
The biological activity of 4-methoxy-N,6-dimethylpyrimidin-2-amine and its derivatives has been extensively studied. Key areas of research include:
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against pathogens such as Aspergillus terreus and Aspergillus niger. In vitro studies indicate that these compounds can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example:
-
Case Study: Triple-Negative Breast Cancer
A study evaluated the efficacy of this compound against triple-negative breast cancer cell lines. The results indicated a significant reduction in tumor size in treated models compared to controls, suggesting its potential as an anticancer agent . -
Mechanistic Insights
Western blot analyses revealed that treatment with this compound resulted in the downregulation of anti-apoptotic proteins, indicating a mechanism by which it induces apoptosis in cancer cells .
Antiangiogenic Effects
Research has also focused on the antiangiogenic properties of derivatives derived from this compound. Molecular docking studies have shown that these compounds exhibit strong binding affinities to vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy aimed at inhibiting tumor angiogenesis .
| Activity Type | Compound | Target Organism/Cell Type | Effectiveness |
|---|---|---|---|
| Antifungal | This compound | Aspergillus niger | Significant inhibition |
| Anticancer | This compound | Triple-negative breast cancer | Tumor size reduction |
| Antiangiogenic | Derivative compounds | VEGFR-2 | High binding affinity |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Analogues
The following table summarizes key pyrimidine analogs and their properties:
Key Observations
Substituent Effects on Bioactivity
- Antiangiogenic Activity : The addition of sulfur-containing groups (e.g., phenylthio, benzothiazolylthio) enhances binding affinity to vascular endothelial growth factor receptors (VEGFR-2). The highest binding energy (-7.841 kcal/mol) is observed with the benzothiazolylthio substituent .
- Methoxy Group : The methoxy group at position 4 or 6 improves solubility and electronic properties, facilitating interactions with hydrophobic pockets in biological targets .
Crystallographic and Physicochemical Properties
- Chlorinated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit strong halogen bonding (Cl···N interactions), which stabilizes crystal packing .
- Cocrystals with succinic acid (e.g., 4-chloro-6-methoxypyrimidin-2-amine) form extended hydrogen-bonded networks (R66(34) motifs), relevant for controlled drug release .
Synthetic Accessibility Derivatives are synthesized via nucleophilic displacement of chloride in 4,6-dichloropyrimidine precursors. For example, 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine is prepared by substituting chloride with dimethylamine and thiophenol groups .
Safety data for structurally related compounds (e.g., N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine) restrict their use to research due to undefined toxicity profiles .
Preparation Methods
Barbituric Acid Route
The barbituric acid method, a classical pathway for pyrimidine synthesis, involves chlorination of barbituric acid using phosphorus oxychloride (POCl₃) to yield trichloropyrimidine. Subsequent ammoniation produces a mixture of 4-amino-2,6-dichloropyrimidine and its isomer, which undergoes methoxylation to form the target compound. However, this method faces limitations due to high toxicity from POCl₃ and low yields (30–40%) caused by isomer separation challenges.
Ethyl Cyanoacetate-Based Cyclization
An alternative route employs ethyl cyanoacetate, urea, and sodium ethoxide in a cyclization reaction. The intermediate 4-amino-2,6-dihydroxypyrimidine is chlorinated and methoxylated. While raw materials are cost-effective, hydrolysis of intermediates and explosive byproducts (e.g., 4-amino-2,6-dichloropyrimidine ortho-acyl dichloride) reduce practicality. Additionally, phosphorus-containing wastewater complicates disposal.
Modern Green Synthesis Strategies
Cyanoacetate-Urea Cyclization with Direct Methylation
A patent by CN111039876A outlines a two-step method:
-
Cyclization : Sodium metal, cyanoacetate (methyl or ethyl), and urea react in methanol/ethanol under reflux (65–80°C, 3–4 hours) to form 4-amino-2,6(1H,3H)-pyrimidinedione.
-
Methylation : The dihydroxypyrimidine intermediate reacts with dimethyl sulfate or dimethyl carbonate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and NaOH/KOH (60–80°C, 8–10 hours).
Advantages :
-
Eliminates POCl₃, reducing toxicity.
-
Dimethyl carbonate offers a safer methylating agent versus dimethyl sulfate.
Reaction Table :
| Step | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Cyanoacetate, urea, Na/EtOH | Reflux, 3–4 h | 4-Amino-2,6(1H,3H)-pyrimidinedione | 90% |
| 2 | Dimethyl carbonate, NaOH, TBAB | 60–80°C, 8–10 h | 4-Methoxy-N,6-dimethylpyrimidin-2-amine | 85% |
Hydroxymethylation with Dimethyl Carbonate
CN102898382A describes a two-step hydroxymethylation route:
-
Cyclization : Ethyl cyanoacetate and urea form 2-amino-4,6-dihydroxypyrimidine.
-
Methylation : Dimethyl carbonate methylates hydroxyl groups under high pressure (2–4 MPa, 100–200°C, 4–20 hours).
Key Improvements :
-
Avoids chlorination, simplifying post-processing.
-
Dimethyl carbonate generates only water and CO₂ as byproducts.
Condition Optimization :
-
Temperature: 150°C optimal for minimizing side reactions.
-
Catalyst: Hydrotalcite enhances methylation efficiency by 15%.
Solvent and Catalyst Innovations
Solvent Selection
Phase-Transfer Catalysts
Tetrabutylammonium bromide (TBAB) improves interfacial interactions in methylation, reducing reaction time by 30%.
Comparative Analysis of Methylating Agents
| Methylating Agent | Toxicity | Byproducts | Yield |
|---|---|---|---|
| Dimethyl sulfate | High | Sulfuric acid | 75% |
| Dimethyl carbonate | Low | CO₂, H₂O | 85% |
| Methyl iodide | Moderate | Iodide salts | 70% |
Dimethyl carbonate emerges as the optimal choice due to its green chemistry profile.
Industrial Scalability and Waste Management
Process Intensification
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-N,6-dimethylpyrimidin-2-amine, and what experimental conditions are critical for optimizing yield?
- Methodology : A common approach involves refluxing 4,6-dimethylpyrimidin-2-amine with methoxy-containing reagents under alkaline conditions. For example, sodium hydroxide in ethanol facilitates nucleophilic substitution at the pyrimidine ring . Temperature control (~60–80°C) and reaction duration (6–8 hours) are critical to avoid side products like thiourea derivatives. Purification via crystallization or column chromatography ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methyl groups) and aromatic proton environments .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 180.1) .
Q. How is X-ray crystallography applied to determine its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Key steps include:
- Growing crystals via slow evaporation of ethanol solutions.
- Collecting data at 100 K to minimize thermal motion artifacts.
- Analyzing hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings using ORTEP-3 for visualization .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence biological activity, and how can contradictions in activity data be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chloro or trifluoromethyl derivatives) in antimicrobial assays. For instance, fluorophenyl or methoxyphenyl substitutions enhance antifungal activity by altering lipophilicity and target binding .
- Data Reconciliation : Use molecular docking to validate inconsistencies between in vitro activity (e.g., MIC values) and computational predictions. Cross-reference crystallographic data to confirm bioactive conformations .
Q. What computational tools predict the toxicological or metabolic profiles of this compound?
- Methodology :
- DSSTox : EPA’s database provides toxicity predictions (e.g., endocrine disruption potential) based on structural fingerprints .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ≈ 2.1) and cytochrome P450 interactions using SMILES inputs (e.g., COC1=NC(=NC(=C1)N)C) .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodology :
- Refine conflicting models using high-resolution SCXRD data (R-factor < 0.05).
- Analyze weak interactions (e.g., C–H⋯π bonds or methoxy group orientations) that stabilize conformations. For example, dihedral angles between pyrimidine and aryl rings (12–86°) impact packing and solubility .
Q. What strategies mitigate challenges in synthesizing derivatives with bulky substituents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
